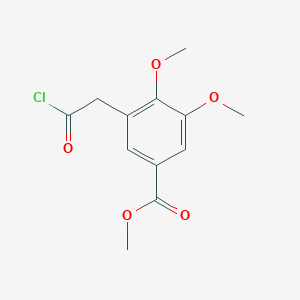
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorooxoethyl group, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.
Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.
Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.
Applications De Recherche Scientifique
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chlorooxoacetate: Shares the chlorooxoethyl group but differs in the ester moiety.
Acetoxyacetyl chloride: Contains a similar chlorooxoethyl group but lacks the benzoate and methoxy groups.
Uniqueness
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is unique due to the presence of both the chlorooxoethyl and dimethoxybenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
647855-57-0 |
|---|---|
Formule moléculaire |
C12H13ClO5 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3 |
Clé InChI |
LCAKRWKLHXVSRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
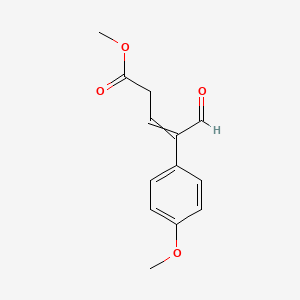
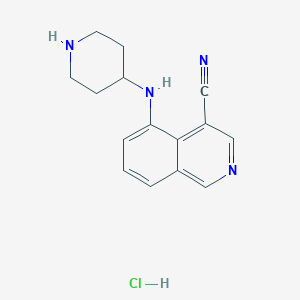
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
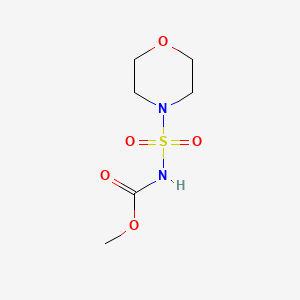
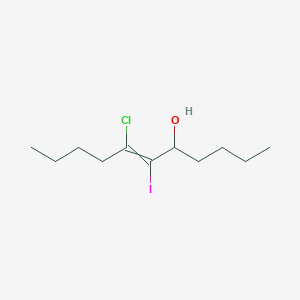


![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
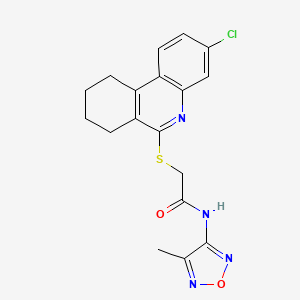
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
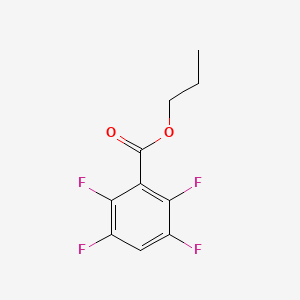
propanedinitrile](/img/structure/B12588379.png)
